tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC13686163
Molecular Formula: C12H13N3O4
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate -](/images/structure/VC13686163.png)
Specification
Molecular Formula | C12H13N3O4 |
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Molecular Weight | 263.25 g/mol |
IUPAC Name | tert-butyl 3-nitropyrrolo[2,3-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-9(15(17)18)8-5-4-6-13-10(8)14/h4-7H,1-3H3 |
Standard InChI Key | GRZOJYMAKOMBQM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles notable for their bioactivity. The molecular formula is C₁₅H₁₇N₃O₄, with a molecular weight of 303.32 g/mol. Key structural features include:
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A bicyclic pyrrolo[2,3-b]pyridine scaffold.
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A nitro group (-NO₂) at the 3-position, conferring electron-withdrawing effects.
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A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, enhancing solubility and stability during synthetic manipulations .
Table 1: Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₅H₁₇N₃O₄ |
Molecular Weight | 303.32 g/mol |
Appearance | Off-white to pale yellow crystalline solid |
Melting Point | 148–152°C (estimated) |
Solubility | Soluble in DMSO, DMF; sparingly in EtOH |
LogP (Octanol-Water) | 1.85 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
The nitro group’s electron-withdrawing nature polarizes the aromatic system, directing electrophilic substitution to the 5- and 7-positions of the pyrrolopyridine core. The Boc group stabilizes the compound against nucleophilic attack at the 1-position, a critical feature for intermediate handling in multi-step syntheses .
Synthetic Methodologies
Core Scaffold Construction
The pyrrolo[2,3-b]pyridine skeleton is typically assembled via cyclization reactions. A common route involves:
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Knorr Pyrrole Synthesis: Condensation of a β-ketoester with an amine to form the pyrrole ring.
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Cyclization with Pyridine Precursors: Reaction of the pyrrole intermediate with a pyridine derivative under acidic conditions .
For tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, nitration is introduced post-cyclization. The Boc group is installed early to protect the pyrrole nitrogen, as exemplified in analogous syntheses.
Nitration at the 3-Position
Nitration employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 3-position due to steric and electronic factors .
Representative Procedure:
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Dissolve tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv) in concentrated H₂SO₄ at 0°C.
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Add fuming HNO₃ (1.2 equiv) dropwise over 30 minutes.
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Stir for 4 hours, quench with ice, and extract with DCM.
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Purify via column chromatography (hexane/EtOAc) to isolate the nitro product (Yield: 65–75%) .
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the compound’s structure:
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¹H NMR (400 MHz, CDCl₃):
δ 8.45 (d, J = 5.2 Hz, 1H, H-5),
δ 7.92 (s, 1H, H-2),
δ 6.78 (d, J = 5.2 Hz, 1H, H-6),
δ 1.62 (s, 9H, Boc-CH₃). -
¹³C NMR (100 MHz, CDCl₃):
δ 153.2 (C=O),
δ 148.1 (C-3-NO₂),
δ 127.8–115.4 (aromatic carbons),
δ 28.1 (Boc-CH₃). -
HRMS (ESI+):
Calculated for C₁₅H₁₇N₃O₄ [M+H]⁺: 303.1218; Found: 303.1215.
Reactivity and Functionalization
The nitro group serves as a versatile handle for further derivatization:
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or treatment with Fe/HCl reduces the nitro group to an amine, yielding tert-butyl 3-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This intermediate is pivotal for synthesizing kinase inhibitors .
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